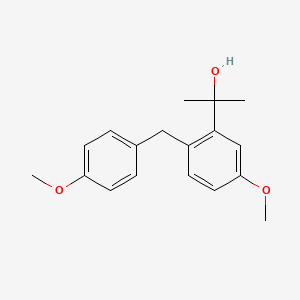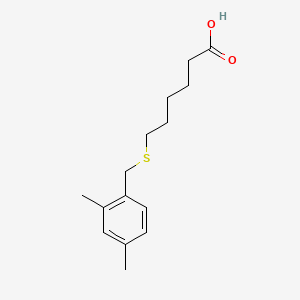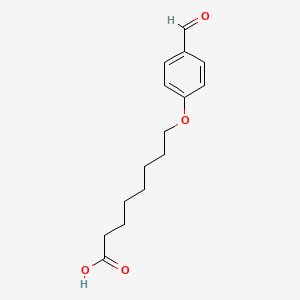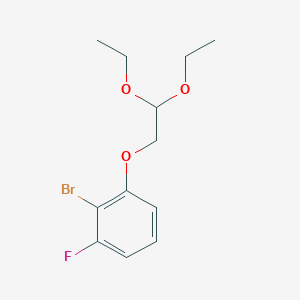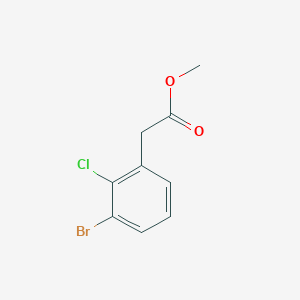
Methyl 3-bromo-2-chlorophenylacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-bromo-2-chlorophenylacetate: is an organic compound that belongs to the class of phenylacetates It is characterized by the presence of a bromine atom at the third position and a chlorine atom at the second position on the phenyl ring, with a methyl ester group attached to the phenylacetate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Bromination and Chlorination: The synthesis of methyl 3-bromo-2-chlorophenylacetate typically involves the bromination and chlorination of phenylacetic acid derivatives. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. Chlorination can be performed using chlorine gas or thionyl chloride.
Esterification: The resulting bromochlorophenylacetic acid is then esterified using methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid to yield this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: Methyl 3-bromo-2-chlorophenylacetate can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be subjected to oxidation reactions to introduce additional functional groups or to reduce the ester group to an alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, or amines can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted phenylacetates can be obtained.
Oxidation Products: Oxidized derivatives such as carboxylic acids or ketones.
Reduction Products: Reduced derivatives such as alcohols.
Aplicaciones Científicas De Investigación
Chemistry:
Intermediate in Organic Synthesis: Methyl 3-bromo-2-chlorophenylacetate serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: The compound’s derivatives may exhibit biological activity and can be explored for potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties.
Industry:
Chemical Manufacturing: Used in the production of specialty chemicals and as a building block for various industrial applications.
Mecanismo De Acción
The mechanism of action of methyl 3-bromo-2-chlorophenylacetate and its derivatives depends on the specific biological or chemical context. In general, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of bromine and chlorine atoms can influence the compound’s reactivity and binding affinity to target molecules.
Comparación Con Compuestos Similares
- Methyl 2-bromo-3-chlorophenylacetate
- Methyl 3-bromo-4-chlorophenylacetate
- Methyl 2-chloro-3-bromophenylacetate
Uniqueness: Methyl 3-bromo-2-chlorophenylacetate is unique due to the specific positioning of the bromine and chlorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to other isomers. This unique arrangement allows for selective interactions in synthetic and biological applications, making it a valuable compound in research and industry.
Propiedades
IUPAC Name |
methyl 2-(3-bromo-2-chlorophenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO2/c1-13-8(12)5-6-3-2-4-7(10)9(6)11/h2-4H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSGXCFYGWRCVNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C(=CC=C1)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.51 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
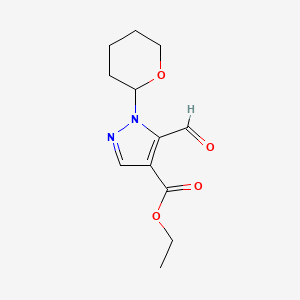
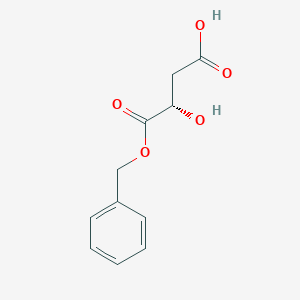
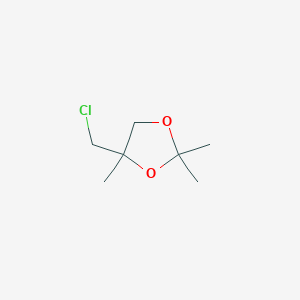
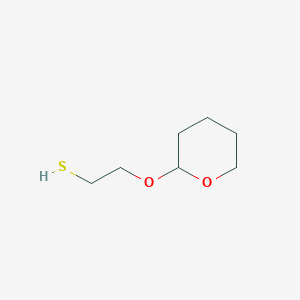
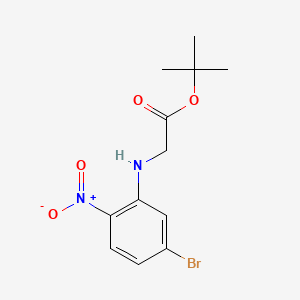

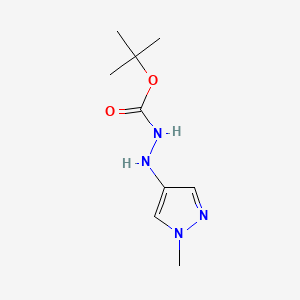
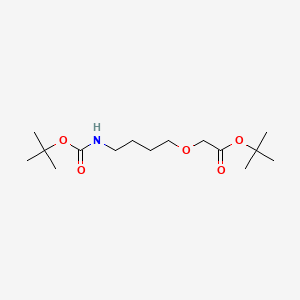
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methyl-3-(pyridin-4-yl)propanoic acid](/img/structure/B8263804.png)
![8-(Iodomethyl)-8,8'-spirobi[7,9-dioxa-8-silanuidabicyclo[4.3.0]nona-1,3,5-triene];triethylazanium](/img/structure/B8263812.png)
